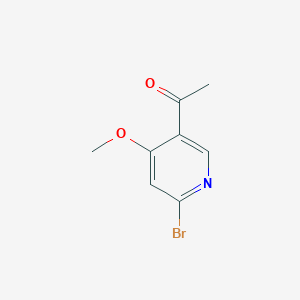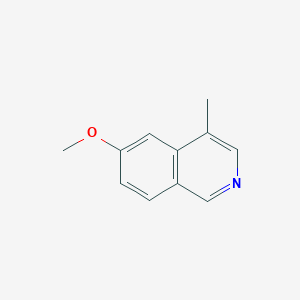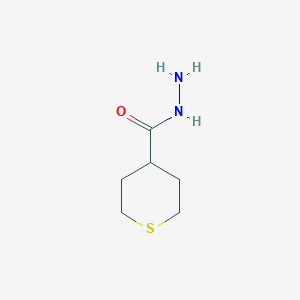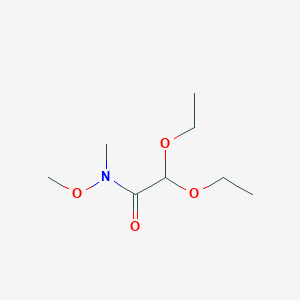
2,4-Pyrimidinedimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pyrimidinedimethanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two hydroxymethyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrimidinedimethanol typically involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 2,4-Pyrimidinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dihydroxypyrimidine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 2,4-Pyrimidinedicarboxylic acid.
Reduction: 2,4-Dihydroxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Pyrimidinedimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-Pyrimidinedimethanol depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
2,4-Diaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dihydroxypyrimidine: A precursor for various pyrimidine derivatives.
2,4-Pyrimidinedicarboxylic acid: An oxidation product of 2,4-Pyrimidinedimethanol with applications in material science.
Uniqueness: this compound is unique due to its dual hydroxymethyl groups, which provide versatile functionalization options. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
特性
CAS番号 |
4425-66-5 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
[2-(hydroxymethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-2,9-10H,3-4H2 |
InChIキー |
GZIRFTYIJXLCPT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)









![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

